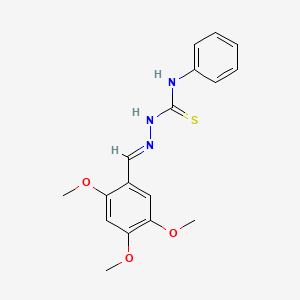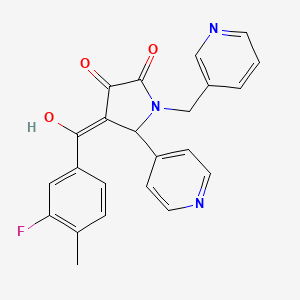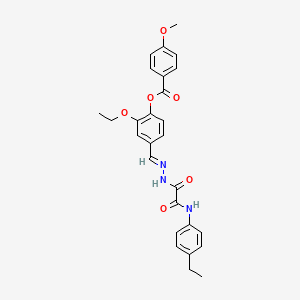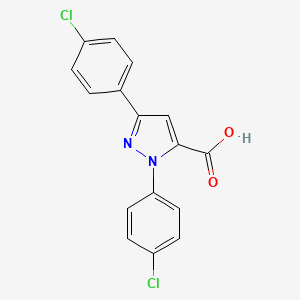
1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorofenil)-3-(4-fluorofenil)-1H-pirazol-4-carbaldehído es un compuesto químico caracterizado por la presencia de dos grupos fluorofenilo unidos a un anillo de pirazol, con un grupo aldehído en la posición 4
Métodos De Preparación
La síntesis de 1-(2-Fluorofenil)-3-(4-fluorofenil)-1H-pirazol-4-carbaldehído generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye la formación del anillo de pirazol mediante reacciones de ciclización, seguida de la introducción de grupos fluorofenilo a través de sustitución electrofílica aromática. El grupo aldehído se puede introducir mediante reacciones de formilación utilizando reactivos como el reactivo de Vilsmeier-Haack u otros agentes formiladores. Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la pureza, utilizando a menudo reactores de flujo continuo y técnicas de síntesis automatizada .
Análisis De Reacciones Químicas
1-(2-Fluorofenil)-3-(4-fluorofenil)-1H-pirazol-4-carbaldehído sufre diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo aldehído se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los grupos fluorofenilo pueden sufrir reacciones de sustitución nucleofílica, donde los átomos de flúor son reemplazados por otros nucleófilos en condiciones apropiadas. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, disolventes como diclorometano o etanol, y temperaturas controladas.
Aplicaciones Científicas De Investigación
1-(2-Fluorofenil)-3-(4-fluorofenil)-1H-pirazol-4-carbaldehído tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: El compuesto se utiliza en el estudio de la inhibición enzimática y la unión a receptores debido a su capacidad para interactuar con macromoléculas biológicas.
Mecanismo De Acción
El mecanismo por el cual 1-(2-Fluorofenil)-3-(4-fluorofenil)-1H-pirazol-4-carbaldehído ejerce sus efectos implica su interacción con objetivos moleculares como enzimas y receptores. Los grupos fluorofenilo mejoran la afinidad de unión y la especificidad del compuesto, mientras que el anillo de pirazol proporciona un andamiaje estable para la interacción. El grupo aldehído puede formar enlaces covalentes con residuos nucleofílicos en las proteínas, lo que lleva a la inhibición o modulación de su actividad. Las vías involucradas en su mecanismo de acción incluyen la transducción de señales y las vías metabólicas .
Comparación Con Compuestos Similares
Compuestos similares a 1-(2-Fluorofenil)-3-(4-fluorofenil)-1H-pirazol-4-carbaldehído incluyen:
(2-Clorofenil)(4-fluorofenil)metanona: Este compuesto tiene una estructura similar pero con un grupo cetona en lugar de un aldehído, lo que lleva a una reactividad y aplicaciones diferentes.
(4-Cloro-2-fluorofenil)metanol: Este compuesto presenta un grupo hidroxilo en lugar de un aldehído, lo que afecta sus propiedades químicas y actividad biológica. La singularidad de 1-(2-Fluorofenil)-3-(4-fluorofenil)-1H-pirazol-4-carbaldehído radica en su combinación específica de grupos funcionales, que confieren una reactividad distinta y un potencial para diversas aplicaciones.
Propiedades
Número CAS |
618098-73-0 |
|---|---|
Fórmula molecular |
C16H10F2N2O |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-3-(4-fluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10F2N2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-10H |
Clave InChI |
CPXRAIGPPQYQPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013205.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013211.png)





![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013250.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013254.png)




![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013288.png)
